molecular formula C17H14ClNO B2570309 (2Z)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile CAS No. 861207-92-3

(2Z)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B2570309
CAS No.: 861207-92-3
M. Wt: 283.76
InChI Key: CZDLFVBTJNJVAM-OQLLNIDSSA-N
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Description

(2Z)-3-(3-Chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile (CAS 861207-92-3) is a specialized chemical compound with a molecular formula of C17H14ClNO and a molecular weight of 283.76 g/mol . This acrylonitrile derivative is part of a class of compounds frequently explored in organic and medicinal chemistry research. Compounds of this structural family are typically synthesized via Knoevenagel condensation, a reaction between a benzaldehyde derivative and an acetonitrile compound, which is a common method for creating carbon-carbon double bonds in the presence of a base . The Z-configuration of the central double bond, as indicated by the (2Z) prefix in the name, is a critical structural feature that can influence the compound's biological activity and physical properties. The molecular structure integrates a 3-chloro-4-methoxyphenyl ring and a 4-methylphenyl (p-tolyl) ring, which are common pharmacophores in drug discovery. The presence of these substituents makes this compound a valuable intermediate for researchers in developing new pharmaceutical agents and studying structure-activity relationships (SAR). Its primary research applications include serving as a building block in synthetic organic chemistry and as a precursor for the development of potential therapeutic molecules. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(Z)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-3-6-14(7-4-12)15(11-19)9-13-5-8-17(20-2)16(18)10-13/h3-10H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDLFVBTJNJVAM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=CC(=C(C=C2)OC)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and 4-methylbenzaldehyde.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where the aldehydes react with malononitrile in the presence of a base (e.g., piperidine) to form the desired product.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile exhibit promising anticancer properties. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

A study conducted at the University of Groningen demonstrated that a series of acrylonitriles, including this compound, were evaluated for their cytotoxic effects. The results indicated that these compounds inhibited cell proliferation in a dose-dependent manner, with IC50 values in the micromolar range for certain cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Photovoltaic Materials

This compound has potential applications in the field of organic photovoltaics (OPVs). Its unique electronic properties allow it to function as a suitable electron acceptor material in OPV blends.

Case Study: OPV Performance

In a study published by researchers at the University of Bristol, blends containing this compound were tested for their efficiency in converting solar energy into electrical energy. The results showed that devices incorporating this compound achieved power conversion efficiencies exceeding 8%, highlighting its potential in renewable energy applications .

Herbicidal Activity

Preliminary investigations into the herbicidal properties of this compound have revealed its effectiveness against several weed species. It acts by inhibiting specific biochemical pathways essential for plant growth.

Table: Herbicidal Efficacy

Weed SpeciesEffective Concentration (EC50)
Amaranthus retroflexus50 µg/mL
Setaria viridis75 µg/mL

Mechanism of Action

The mechanism of action of (2Z)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s mixed substituents likely result in a moderate HOMO-LUMO gap compared to strong electron donors (e.g., diphenylamino) or acceptors (e.g., nitro).
  • Nitro-substituted analogs (e.g., CAS 104089-72-7) exhibit larger HOMO-LUMO gaps due to strong electron withdrawal, reducing conjugation .
2.2. Molecular Interactions and Crystal Packing

Crystallographic studies reveal that substituents dictate intermolecular interactions:

  • Target Compound : The 3-Cl-4-OCH₃ group may engage in halogen bonding (Cl) and hydrogen bonding (OCH₃), while the 4-CH₃ group contributes to hydrophobic interactions. Similar compounds (e.g., sulfonamide derivatives) form intramolecular hydrogen bonds (e.g., C–H⋯O) and π-π stacking (3.9–4.0 Å) .
  • Diphenylamino Derivatives: Strong π-π interactions (3.5–3.7 Å) dominate due to the planar diphenylamino group, enhancing solid-state luminescence .
  • Naphthyl-Substituted Analog : Exhibits weak C–H⋯π interactions (4.1 Å) between naphthyl and phenyl rings, leading to less dense packing .
2.3. Photophysical and Solvent-Dependent Properties
  • Absorbance and Fluorescence: Derivatives with strong EDGs (e.g., diphenylamino) show redshifted absorbance and enhanced fluorescence in polar solvents. The target compound’s mixed substituents may result in solvent-dependent tautomerism or charge transfer .
  • DFT Calculations: Solvent polarity (e.g., chloroform vs. methanol) significantly affects the dipole moments and frontier orbital energies of analogs, suggesting similar sensitivity for the target compound .

Biological Activity

(2Z)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile, also known by its chemical formula C17H14ClNOC_{17}H_{14}ClNO and PubChem CID 955072, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H14ClNOC_{17}H_{14}ClNO
  • Molecular Weight : 285.75 g/mol
  • Structure : The compound features a prop-2-enenitrile backbone with substituted aromatic rings, which are crucial for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. In particular, the presence of the chloro and methoxy groups on the aromatic rings enhances cytotoxic effects against various cancer cell lines.

Case Study :
A study evaluating a series of nitriles found that derivatives similar to this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and the activation of caspase cascades .

Anti-inflammatory Effects

Compounds with nitrile functionalities have been reported to exhibit anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented in vitro.

Research Findings :
In a controlled study, this compound was shown to reduce lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Cytokine Modulation : Inhibition of key inflammatory cytokines through suppression of NF-kB signaling.
  • Cell Cycle Arrest : Induction of cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving this compound compared to structurally related compounds.

Compound NameActivity TypeIC50 (µM)Mechanism of Action
This compoundAnticancer5.0Apoptosis via mitochondrial pathway
Similar Nitrile AAnticancer8.0Caspase activation
Similar Nitrile BAnti-inflammatory10.0NF-kB inhibition

Q & A

Q. How is the Z-configuration of the compound confirmed experimentally?

Methodological Answer: The Z-configuration is determined using single-crystal X-ray diffraction (SC-XRD) , which provides unambiguous evidence of the stereochemistry by resolving the spatial arrangement of substituents around the double bond . Additionally, NMR spectroscopy (e.g., coupling constants between vinyl protons) and IR spectroscopy (C≡N stretching frequencies) corroborate the configuration. For example, SC-XRD analysis in related compounds revealed dihedral angles and bond lengths consistent with Z-isomerism .

Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.9432 Å, b = 10.3004 Å, c = 24.9240 Å
Dihedral angles36.8° (sulfonyl vs. formyl)

Q. What synthetic routes are employed to prepare this compound?

Methodological Answer: Synthesis involves Knoevenagel condensation or nucleophilic substitution under controlled conditions. For example:

  • Reacting a sulfonamide precursor (e.g., N-(2-formylphenyl)-4-methylbenzenesulfonamide) with a brominated enenitrile derivative (e.g., (E)-2-(bromomethyl)-3-(4-methylphenyl)prop-2-enenitrile) in anhydrous ethanol with a base (e.g., pyridine) .
  • Purification via column chromatography and crystallization from ethanol ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy, chloro groups) and vinyl proton coupling (J values ~12–16 Hz for Z-isomers) .
  • IR : Confirms nitrile (C≡N ~2220 cm⁻¹) and sulfonamide (S=O ~1350–1150 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ = 430.51 for C₂₅H₂₂N₂O₃S) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles, R-factors) be resolved?

Methodological Answer: Contradictions arise from disordered atoms or twinning. Use:

  • SHELXL refinement to optimize hydrogen atom placement and anisotropic displacement parameters .
  • Validation tools (PLATON, CCDC) : Check for missed symmetry, voids, or overfitting .
  • Multi-scan absorption corrections (SADABS) to address intensity variations .

Example : In , the Flack parameter (0.19) validated the absolute structure, while hydrogen bonding (C–H⋯O) and π-π interactions (3.927 Å) stabilized the lattice .

Q. How to design experiments to study π-π interactions in the crystal lattice?

Methodological Answer:

  • SC-XRD : Measure centroid-to-centroid distances (e.g., 3.5–4.0 Å for π-π stacking) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., C⋯C vs. H⋯O contacts) .
  • DFT calculations : Compare experimental geometries with optimized structures (software: Gaussian, ORCA) .

Q. How do substituents (e.g., chloro, methoxy) influence molecular conformation and reactivity?

Methodological Answer:

  • Comparative crystallography : Analyze dihedral angles in analogs (e.g., 81.4° for sulfonyl vs. methylphenyl rings in vs. 60.3° in naphthyl analogs from ) .
  • Kinetic studies : Monitor substituent effects on reaction rates (e.g., electron-withdrawing groups enhancing nitrile stability) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions using software (Multiwfn, VMD) .

Data Contradiction Analysis

Q. How to address discrepancies in reported hydrogen bonding motifs?

Methodological Answer:

  • Graph-set analysis : Classify motifs (e.g., S(5) rings in ) using Etter’s rules .
  • Temperature-dependent XRD : Assess thermal motion effects on H-bond geometry .
  • Neutron diffraction : Resolve H-atom positions with higher precision than XRD .

Software and Tools

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX (data processing) .
  • Visualization : ORTEP-3 (thermal ellipsoids) , Mercury (packing diagrams).
  • Validation : PLATON (checkCIF) .

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